molecular formula C6H9N3O B15213580 6-Methoxy-N-methylpyridazin-3-amine CAS No. 61471-99-6

6-Methoxy-N-methylpyridazin-3-amine

Katalognummer: B15213580
CAS-Nummer: 61471-99-6
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: OQKDINOPXYGCBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C6H9N3O. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-methylpyridazin-3-amine typically involves the reaction of 3-amino-6-methoxypyridazine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring for a few hours. The product is then purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, methylation reactions yield N-methylated derivatives, while oxidation reactions can produce corresponding oxides.

Wirkmechanismus

The mechanism of action of 6-Methoxy-N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets. For example, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-N-methylpyridazin-3-amine is unique due to the presence of both methoxy and N-methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity .

Eigenschaften

CAS-Nummer

61471-99-6

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

6-methoxy-N-methylpyridazin-3-amine

InChI

InChI=1S/C6H9N3O/c1-7-5-3-4-6(10-2)9-8-5/h3-4H,1-2H3,(H,7,8)

InChI-Schlüssel

OQKDINOPXYGCBZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NN=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.